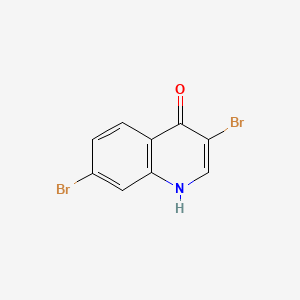

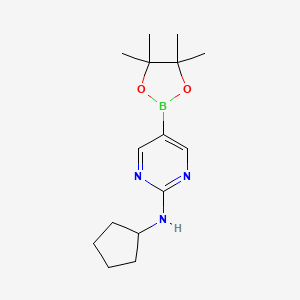

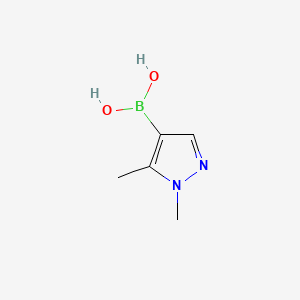

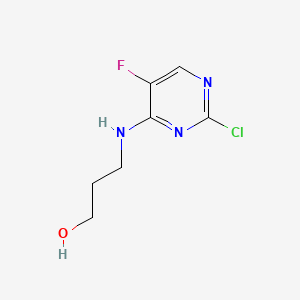

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (TB-BIPC) is a synthetic compound that has a wide variety of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is composed of a bromine atom and a carboxylic acid group. TB-BIPC is used in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Applications

The imidazole ring, which is a core structure in tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate, is known for its antibacterial properties. Compounds with this moiety have been shown to exhibit significant potential in combating bacterial infections. Research indicates that derivatives of imidazole can be synthesized to target a wide range of bacterial strains, offering a pathway for the development of new antibacterial agents .

Anticancer Activity

Imidazole derivatives have been evaluated for their antitumor activity against various cancer cell lines. The presence of the indazole ring system contributes to the compound’s ability to interfere with cancer cell proliferation. Studies suggest that modifications to the tert-butyl group could enhance the compound’s efficacy in inhibiting the growth of cancer cells, such as HeLa cells .

Anti-Inflammatory Properties

The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in reducing inflammation. By modulating the activity of enzymes or receptors involved in inflammatory pathways, tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate could serve as a lead compound for the development of new anti-inflammatory medications .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of IκB kinase 2 (IKK2), which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Inhibition of IKK2 can have therapeutic implications in diseases where NF-κB is dysregulated, such as autoimmune diseases and certain types of cancer .

Mecanismo De Acción

1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHPNZDIXLONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678107 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate | |

CAS RN |

1198284-77-3 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)

![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)